
N2-(2-Furanylmethyl)-2'-deoxyadenosine, DNA adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-Furanylmethyl)-2’-deoxyadenosine, DNA adduct is a compound that forms when a furan ring is attached to the N2 position of 2’-deoxyadenosine. This compound is significant in the study of DNA damage and repair mechanisms, as it represents a type of DNA adduct that can result from exposure to certain environmental toxins and carcinogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Furanylmethyl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with a furan-containing reagent under specific conditions. One common method includes the use of a furan aldehyde in the presence of a reducing agent to form the furan ring attachment at the N2 position of 2’-deoxyadenosine. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired adduct.
Industrial Production Methods
While the industrial production methods for N2-(2-Furanylmethyl)-2’-deoxyadenosine are not extensively documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Furanylmethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the deoxyadenosine moiety.
Substitution: The furan ring or the deoxyadenosine can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones or other oxygenated derivatives, while reduction may result in dihydrofuran derivatives.
Scientific Research Applications
N2-(2-Furanylmethyl)-2’-deoxyadenosine is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of DNA adducts.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Understanding the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.
Industry: Exploring the use of DNA adducts in biotechnology and pharmaceutical research.
Mechanism of Action
The mechanism by which N2-(2-Furanylmethyl)-2’-deoxyadenosine exerts its effects involves the formation of a covalent bond between the furan ring and the N2 position of 2’-deoxyadenosine. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct.
Comparison with Similar Compounds
Similar Compounds
N2-(2-Furanylmethyl)-2’-deoxyguanosine: Another DNA adduct with a furan ring attached to the N2 position of 2’-deoxyguanosine.
N2-(2-Furanylmethyl)-2’-deoxycytidine: A similar adduct involving 2’-deoxycytidine.
Uniqueness
N2-(2-Furanylmethyl)-2’-deoxyadenosine is unique due to its specific attachment to the N2 position of 2’-deoxyadenosine, which can result in distinct biological effects compared to other similar adducts. Its formation and repair mechanisms may also differ, providing valuable insights into DNA damage and repair processes.
Properties
Molecular Formula |
C15H17N5O5 |
|---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
2-(furan-2-ylmethylimino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-12,21-22H,4-6H2,(H,16,19,23)/t9-,10+,11+,12?/m0/s1 |
InChI Key |
HLYSNHVPZNGWPG-YZTHKRDXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




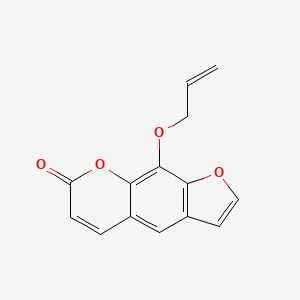

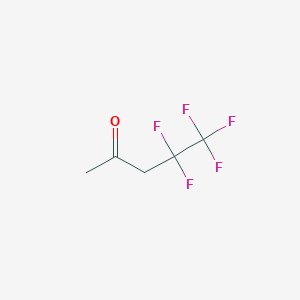

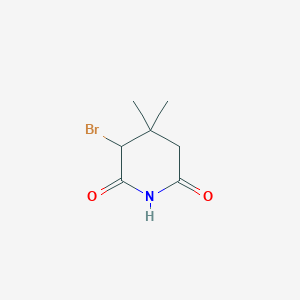
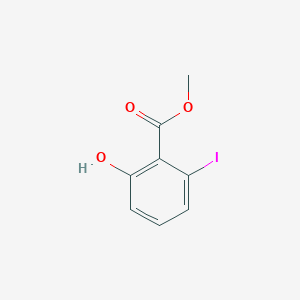
![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)
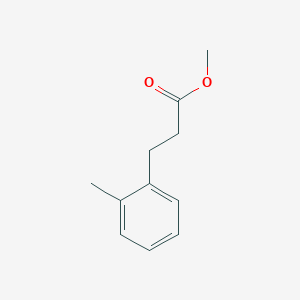


![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

